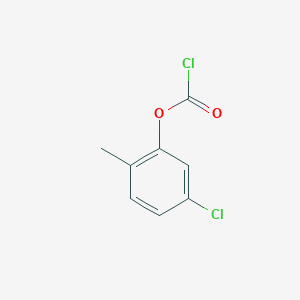
5-Chloro-2-methylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are widely used as reagents in organic synthesis. This compound is characterized by the presence of a chloroformate group attached to a 5-chloro-2-methylphenyl ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylphenyl chloroformate typically involves the reaction of 5-chloro-2-methylphenol with phosgene (COCl₂). The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-Chloro-2-methylphenol+Phosgene→5-Chloro-2-methylphenyl chloroformate+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed anhydride formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: Used in the formation of carbamates.
Alcohols: Used in esterification reactions.
Carboxylic acids: Used in the formation of mixed anhydrides.
Bases: Such as pyridine or triethylamine, are used to neutralize the hydrochloric acid formed during the reactions.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonate esters: Formed from the reaction with alcohols.
Mixed anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
5-Chloro-2-methylphenyl chloroformate has several applications in scientific research:
Organic Synthesis:
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Analytical Chemistry: Used in derivatization reactions for the analysis of amino acids and other metabolites by gas chromatography-mass spectrometry (GC-MS).
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylphenyl chloroformate involves the formation of reactive intermediates that can undergo nucleophilic substitution reactions. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and carboxylic acids. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl chloroformate: A simpler chloroformate ester used in similar reactions.
Ethyl chloroformate: Another chloroformate ester with similar reactivity.
Benzyl chloroformate:
Uniqueness
5-Chloro-2-methylphenyl chloroformate is unique due to the presence of the 5-chloro-2-methylphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and material science industries.
Properties
Molecular Formula |
C8H6Cl2O2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(5-chloro-2-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3 |
InChI Key |
SJHYOVJAODQCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



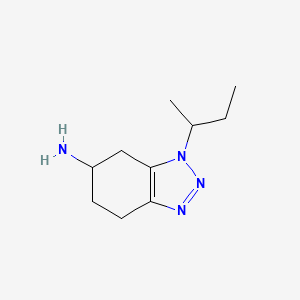

![6-Bromo-2-(dimethylamino)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13231597.png)
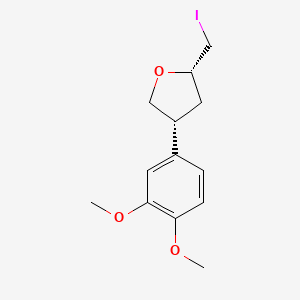

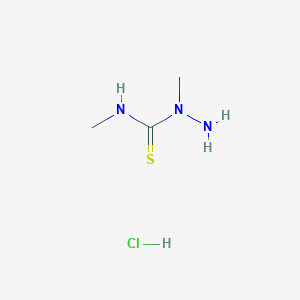
![2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13231614.png)
![6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13231615.png)
![6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13231620.png)
![1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13231631.png)
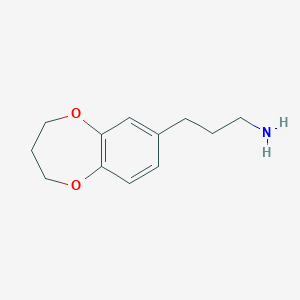
![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13231650.png)

